N-(4-Bromobenzyl)oxazole-5-carboxamide
Description
N-(4-Bromobenzyl)oxazole-5-carboxamide is a heterocyclic compound featuring an oxazole ring conjugated with a 4-bromobenzyl group via a carboxamide linkage. This compound is of interest in medicinal chemistry due to the oxazole ring’s prevalence in bioactive molecules and the bromine atom’s role in enhancing binding affinity or metabolic stability .
Properties
Molecular Formula |
C11H9BrN2O2 |
|---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C11H9BrN2O2/c12-9-3-1-8(2-4-9)5-14-11(15)10-6-13-7-16-10/h1-4,6-7H,5H2,(H,14,15) |
InChI Key |
LWTUFBBINLJLBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN=CO2)Br |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Step 1 : Hippuric acid (1) reacts with 4-bromobenzaldehyde under Erlenmeyer–Plochl conditions (acetic anhydride, sodium acetate) to form 4-(4-bromobenzylidene)-2-phenyloxazol-5(4H)-one (2a).
- Step 2 : Microwave-assisted aminolysis of (2a) with 4-bromobenzylamine in the presence of morpholine or piperazine derivatives produces N-(4-bromobenzyl)oxazole-5-carboxamide.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 83–94% | |
| Reaction Time (Step 2) | 15–30 min (microwave) | |
| Purity | Confirmed via LC/MS and NMR |
Rh(II)-Catalyzed Oxidative Cyclization
This method employs rhodium catalysis to construct the oxazole ring, followed by carboxamide coupling.
Procedure:
- Step 1 : A diazoacetylazirine intermediate reacts with benzonitrile under Rh(oct) catalysis to form 5-(2H-azirin-2-yl)oxazole.
- Step 2 : Acid- or base-mediated isomerization yields oxazole-5-carboxylic acid.
- Step 3 : Activation of the carboxylic acid with triphosgene and coupling with 4-bromobenzylamine produces the target carboxamide.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Rh(oct) (0.01 mmol) | |
| Solvent | Dichloroethane (DCE) | |
| Yield (Overall) | 65–78% |
Van Leusen Oxazole Synthesis
Tosylmethylisocyanide (TosMIC) serves as a key reagent for oxazole ring formation.
Procedure:
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Time (Step 1) | 7 h at 80°C | |
| Yield (Step 3) | 72–85% |
Microwave-Assisted Direct Aminolysis
A green chemistry approach reduces reaction times and improves efficiency.
Procedure:
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 89–94% | |
| Purity | >95% (HPLC) |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Erlenmeyer–Plochl | High yields, scalable | Multi-step, harsh conditions | 83–94% |
| Rh-Catalyzed | Atom-economic, regioselective | Expensive catalysts | 65–78% |
| Van Leusen | Mild conditions | Requires oxidation step | 72–85% |
| Microwave-Assisted | Rapid, eco-friendly | Specialized equipment | 89–94% |
Structural Confirmation and Bioactivity
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromobenzyl)oxazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-(4-Bromobenzyl)oxazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(4-Bromobenzyl)oxazole-5-carboxamide involves its interaction with specific molecular targets. The bromobenzyl group can enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity and exerting antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
Compounds with varying halogen substituents (Cl, Br, I) on the benzyl group demonstrate distinct physicochemical and biological properties. For example:
- N-((1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenamine (2c): Exhibits lower molecular weight and polarity compared to brominated analogs.
- N-((1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenamine (2d) : The bromine atom enhances lipophilicity and electron-withdrawing effects, which could improve membrane permeability and stability against metabolic degradation .
Key Insight : Brominated derivatives often balance lipophilicity and electronic effects, making them preferable in drug design compared to chlorinated or iodinated analogs .
Heterocyclic Core Modifications
Oxazole vs. Isoxazole Derivatives
- N-(4-Bromobenzylidene)-3,4-dimethyl-isoxazol-5-amine: The isoxazole ring, an oxygen-nitrogen heterocycle, differs from oxazole in electronic distribution.
- N-(4-Bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide : The substitution of the benzyl group with a 4-methylphenyl moiety alters steric bulk and electron density, which may influence solubility and receptor interactions .
Pyrazole and Thiazole Analogs
- 4-Bromo-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide: The pyrazole core introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity.
- N-(4-Bromobenzyl)thiazole-5-carboxamide : Replacing oxazole with thiazole introduces a sulfur atom, which can participate in metal coordination or redox interactions, altering biological activity .
Table 1: Comparison of Heterocyclic Cores
| Heterocycle | Key Feature | Potential Impact |
|---|---|---|
| Oxazole | N-O linkage | Moderate polarity, metabolic stability |
| Isoxazole | O-N linkage | Increased rigidity, altered binding |
| Pyrazole | Two adjacent N atoms | Enhanced hydrogen bonding |
| Thiazole | Sulfur atom | Metal coordination, redox activity |
Functional Group Variations
Carboxamide vs. Sulfonamide Derivatives
- N-{4-[(4-Bromophenyl)sulfonyl]-}1,2,3,4-tetrahydro-oxadiazole-5-carboxamide: The sulfonyl group enhances solubility in polar solvents and may improve bioavailability compared to non-sulfonylated analogs .
Table 2: Functional Group Effects
| Group | Electronic Effect | Biological Implication |
|---|---|---|
| Carboxamide | Moderate electron withdrawal | Balanced solubility and stability |
| Sulfonamide | Strong electron withdrawal | Enhanced solubility, acidity |
| Nitro | Strong electron withdrawal | Increased reactivity, potential toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
